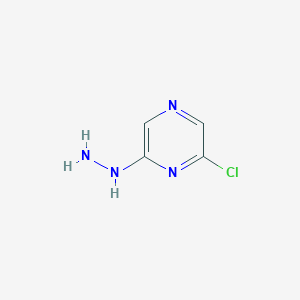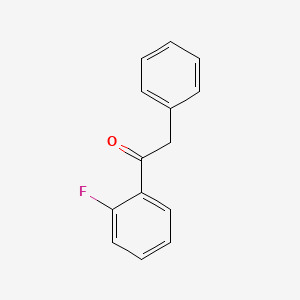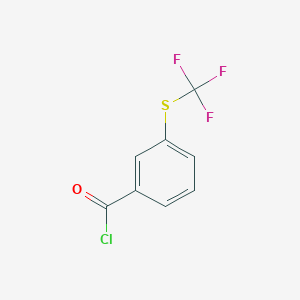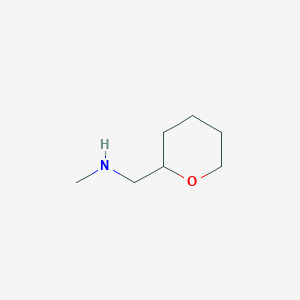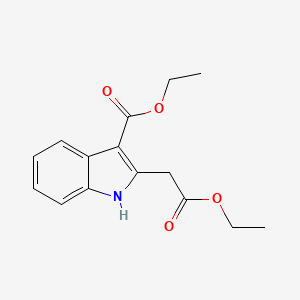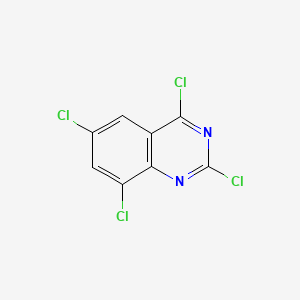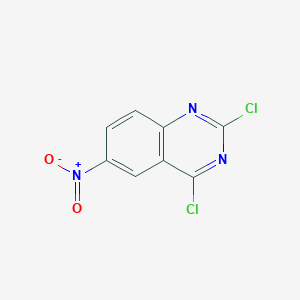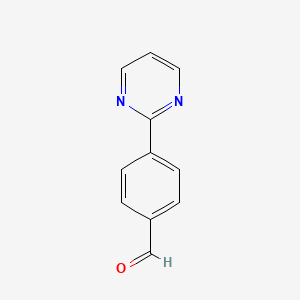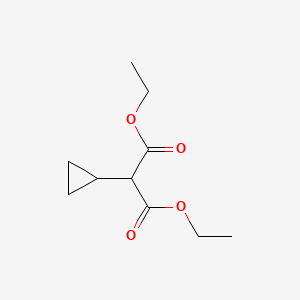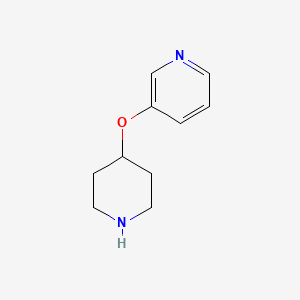
3-(Piperidin-4-yloxy)pyridine
Overview
Description
“3-(Piperidin-4-yloxy)pyridine” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 178.23 and its SMILES string is C1CC (CCN1)Oc2cccnc2 .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “3-(Piperidin-4-yloxy)pyridine” is 1S/C10H14N2O/c1-2-10 (8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 . This indicates that it is a heterocyclic compound with a piperidine ring attached to a pyridine ring via an oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Piperidin-4-yloxy)pyridine” include a molecular weight of 178.23 . Its SMILES string, which represents its structural formula, is C1CC (CCN1)Oc2cccnc2 .Scientific Research Applications
Drug Design and Development
“3-(Piperidin-4-yloxy)pyridine” is a compound that has been utilized in the design of dual inhibitors targeting resistant forms of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases are implicated in various types of cancers, and inhibitors that can overcome resistance are of high value in oncology.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing various piperidine derivatives. These derivatives are crucial for creating compounds with potential pharmacological activities, including hydrogenation, cyclization, and multicomponent reactions .
Medicinal Chemistry
Within medicinal chemistry, “3-(Piperidin-4-yloxy)pyridine” derivatives are explored for their biological activities. They are present in more than twenty classes of pharmaceuticals and play a significant role in the development of new therapeutic agents .
Chemical Biology
The compound’s derivatives are studied for their efficacy in biological systems, particularly for their potential to act as inhibitors in various signaling pathways that are crucial for cancer cell survival and proliferation .
Biochemistry
In biochemistry, the focus is on understanding the interaction of “3-(Piperidin-4-yloxy)pyridine” derivatives with biological macromolecules. This understanding aids in the development of drugs that can modulate biochemical pathways for therapeutic purposes .
Analytical Chemistry
“3-(Piperidin-4-yloxy)pyridine” and its derivatives can be used as standards or reagents in analytical methods to quantify or identify other compounds. Their stability and reactivity make them suitable for various analytical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPWHVAXGCXZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477779 | |
| Record name | 3-(Piperidin-4-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yloxy)pyridine | |
CAS RN |
310881-48-2 | |
| Record name | 3-(Piperidin-4-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

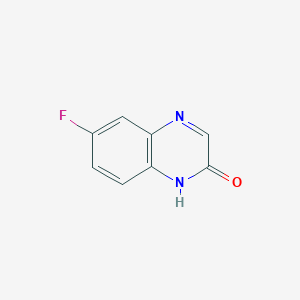
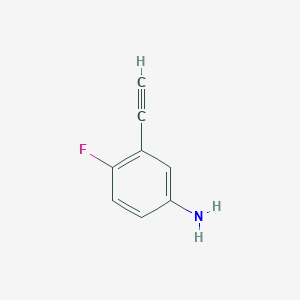
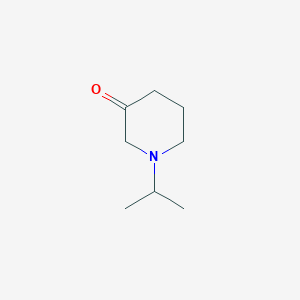
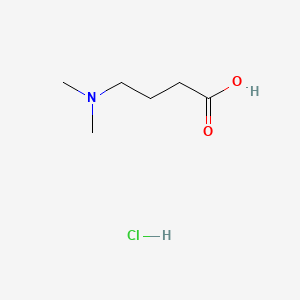
![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)
